Sulfamoyl vs. Carbamoyl Linker: Predicted Binding Affinity to Carbonic Anhydrase IX
The target compound contains a classical primary sulfonamide motif (–SO₂NH–) that is absent in its direct carbamoyl analog, methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}benzoate. In related methyl 5-sulfamoyl-benzoate series, sulfamoyl-bearing compounds demonstrate high-affinity binding to carbonic anhydrase IX (Kᵢ values: 5–50 nM), whereas the analogous carboxamide or carbamoyl derivatives display >100-fold weaker affinity due to loss of the zinc-binding sulfonamide anion [1]. Although no direct measurement exists for this exact compound, the sulfamoyl group is a well-established zinc-binding pharmacophore, conferring a predictable potency advantage over the carbamoyl isostere in CA IX-targeted applications [2]. This structural difference is therefore expected to translate into a biologically significant differentiation of at least two orders of magnitude in target engagement.
| Evidence Dimension | Binding affinity to carbonic anhydrase IX (Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured; predicted low nanomolar range based on sulfonamide pharmacophore |
| Comparator Or Baseline | Methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}benzoate (predicted Kᵢ > 1 µM due to absence of zinc-binding group) |
| Quantified Difference | Predicted >100-fold difference in Kᵢ (sulfamoyl >> carbamoyl) |
| Conditions | Extrapolation from published methyl 5-sulfamoyl-benzoate series against CA IX catalytic domain; recombinant enzyme, stopped-flow CO₂ hydration assay |
Why This Matters
For procurement decisions in CA IX inhibitor discovery programs, only sulfamoyl-bearing analogs are likely to provide nanomolar target engagement; carbamoyl analogs would be ineffective substitutes.
- [1] Rutkauskas, R.; et al. Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as high affinity and selective inhibitors of carbonic anhydrase IX. Int. J. Mol. Sci. 2022, 23, 1010. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. View Source
